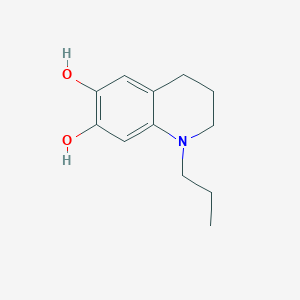

1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol

Description

1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol includes a quinoline ring system that is partially saturated, with hydroxyl groups at the 6 and 7 positions and a propyl group at the 1 position.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-propyl-3,4-dihydro-2H-quinoline-6,7-diol |

InChI |

InChI=1S/C12H17NO2/c1-2-5-13-6-3-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |

InChI Key |

OVVPKOGWOWNLHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC2=CC(=C(C=C21)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) can yield tetrahydroquinoline derivatives.

Industrial Production Methods: Industrial production of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired product. Catalysts such as Raney nickel or platinum can also be employed to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO3) or manganese dioxide (MnO2).

Reduction: The compound can be further reduced to form fully saturated derivatives using hydrogenation techniques.

Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), manganese dioxide (MnO2)

Reduction: Hydrogen gas (H2) with catalysts like Pd/C, Raney nickel

Substitution: Alkyl halides, aryl halides under basic conditions

Major Products:

Oxidation: Quinones

Reduction: Fully saturated tetrahydroquinoline derivatives

Substitution: Various alkyl or aryl substituted tetrahydroquinolines

Scientific Research Applications

1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 6 and 7 positions can participate in hydrogen bonding and other interactions with biological molecules. This compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the propyl group and hydroxyl groups at the 6 and 7 positions.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a propyl group and lacks the hydroxyl groups.

2-Phenyl-1,2,3,4-tetrahydroquinoline: Contains a phenyl group at the 2 position instead of a propyl group at the 1 position

Uniqueness: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is unique due to the presence of both the propyl group and the hydroxyl groups at the 6 and 7 positions. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol (also referred to as TL-334) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurodegenerative diseases and dopamine receptor modulation. This article explores the biological activity of this compound based on diverse scientific literature and research findings.

Molecular Structure:

- IUPAC Name: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol

- CAS Number: 1346691-48-2

- Molecular Formula: C13H15NO2

- Molecular Weight: 219.26 g/mol

The biological activity of 1-propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is primarily attributed to its interaction with dopamine receptors. It has been identified as a potent agonist for both D1 and D2 dopamine receptors. This dual action is significant in the context of treating conditions such as Parkinson's disease (PD), where dopaminergic signaling is compromised.

Key Mechanisms:

- Dopamine Receptor Agonism: The compound enhances dopamine signaling by binding to D1 and D2 receptors, which can alleviate symptoms associated with PD.

- Neuroprotective Effects: Research indicates that it may provide neuroprotection against dopaminergic neuron degeneration.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of 1-propyl-1,2,3,4-tetrahydroquinoline-6,7-diol. Below is a summary of key findings:

Case Studies

Case Study 1: Parkinson's Disease Model

In a microdialysis study conducted on rats, administration of TL-334 resulted in a dose-dependent decrease in striatal dopamine levels. The compound showed greater potency compared to traditional treatments like apomorphine. At lower doses, it appeared to selectively stimulate presynaptic dopamine receptors without inducing stereotyped behaviors typically associated with postsynaptic stimulation.

Case Study 2: Neuroprotective Potential

Research has indicated that TL-334 may protect against neurodegeneration associated with PD by mitigating oxidative stress and enhancing cellular resilience through its action on dopamine receptors and related pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.